![molecular formula C14H21N B3300540 Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine CAS No. 902742-36-3](/img/structure/B3300540.png)
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Drug Development and Metabolism
Cyclopropane-containing compounds, including derivatives like Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine, are increasingly used in drug development due to their unique structural properties. These compounds provide a means of introducing conformational rigidity and potentially enhancing metabolic stability, thus extending the therapeutic action of pharmacologically active compounds. This adaptation could lead to improvements in drug efficacy and safety profiles by modulating the pharmacokinetic properties of new or existing drugs (Novakov et al., 2018).
Influence on Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms is critical for understanding drug-drug interactions and enhancing drug safety. Cyclopropane derivatives may interact with these isoforms, influencing the metabolism of various drugs. By studying compounds like this compound, researchers can gain insights into the selectivity and inhibition patterns of CYP enzymes, which is fundamental for predicting and managing potential drug-drug interactions (Khojasteh et al., 2011).
Ethylene Action Inhibition in Agriculture
Cyclopropane and its derivatives have found applications in agriculture, particularly in the inhibition of ethylene action to prolong the shelf life and maintain the quality of fruits and vegetables. Compounds such as 1-methylcyclopropene (1-MCP) showcase how cyclopropane derivatives can effectively inhibit ethylene effects, suggesting that structurally related compounds might also hold potential in agricultural applications to enhance food storage and reduce post-harvest losses (Watkins, 2006).
Synthetic Organic Chemistry
The chemistry of cyclopropane-containing compounds is a rich field of study in synthetic organic chemistry, offering pathways to diverse and complex molecular architectures. Oxyfunctionalization reactions of compounds activated by an adjacent three-membered ring, such as cyclopropanes, are crucial for developing efficient synthesis methods that meet the demands of atom economy and environmental sustainability. This area of research highlights the utility of cyclopropane derivatives in creating valuable intermediates and end products in organic synthesis (Sedenkova et al., 2018).
Propiedades
IUPAC Name |
cyclopropyl-[4-(2-methylpropyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-10(2)9-11-3-5-12(6-4-11)14(15)13-7-8-13/h3-6,10,13-14H,7-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVLJNXWHRWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227355 | |
| Record name | α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902742-36-3 | |
| Record name | α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902742-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


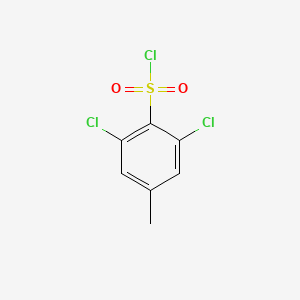
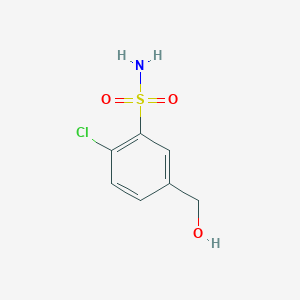
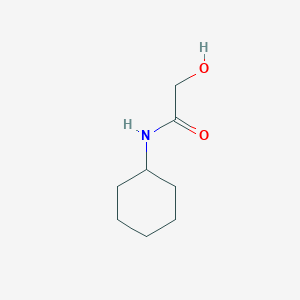

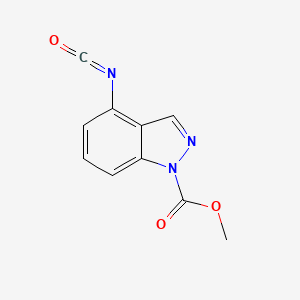
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3300486.png)
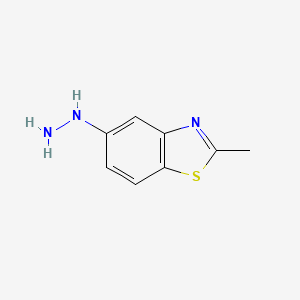

![N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B3300500.png)
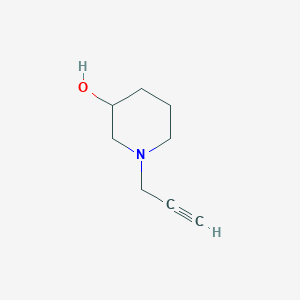

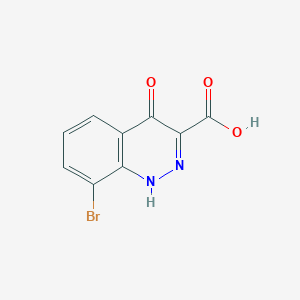
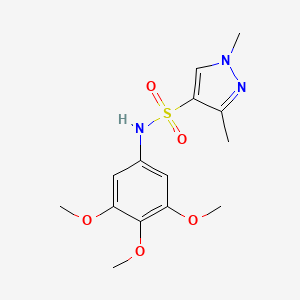
![2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3300548.png)
